molecular formula C14H14N4O3 B12913311 3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-23-7

3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12913311
CAS No.: 62052-23-7
M. Wt: 286.29 g/mol
InChI Key: VNLYJZCZRIBRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound featuring a triazolopyridine core fused with a 3,4,5-trimethoxyphenyl group at the 3-position. The trimethoxyphenyl substituent introduces electron-rich aromaticity, which may enhance binding to kinase active sites or influence metabolic stability.

Properties

CAS No.

62052-23-7

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C14H14N4O3/c1-19-11-7-9(8-12(20-2)13(11)21-3)18-14-10(16-17-18)5-4-6-15-14/h4-8H,1-3H3

InChI Key

VNLYJZCZRIBRHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4,5-trimethoxybenzylamine with a suitable pyridine derivative under specific conditions to form the triazolopyridine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Trimethoxyphenyl Derivative: Higher molecular weight (MW ~341 g/mol) and hydrophobicity (logP ~2.8) compared to mono-methoxy (MW ~265 g/mol, logP ~1.5) or trifluoromethoxy analogs (logP ~3.2). The trimethoxy group may reduce solubility but improve membrane permeability .

Kinase Inhibition

The target compound’s trimethoxyphenyl group mimics adenosine in purine-binding kinase pockets, as seen in c-Met and PIM-1 inhibitors.

Metabolic and Microbiome Interactions

3-(1-Benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine demonstrates strong correlations with gut microbiota metabolites (e.g., quinolinic acid), suggesting a role in microbiome-host crosstalk. In contrast, the trimethoxyphenyl derivative’s metabolic fate remains unexplored but may involve O-demethylation pathways .

Structural Insights from Crystallography

X-ray data for analogs like 20f () reveal planar triazolopyridine cores with substituents adopting orthogonal orientations. The trimethoxyphenyl group’s conformation may optimize binding in hydrophobic pockets .

Biological Activity

3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a triazole ring fused to a pyridine structure and is characterized by the presence of a trimethoxyphenyl substituent. Understanding its biological activities can provide insights into its potential therapeutic applications.

  • Molecular Formula : C14H14N4O3
  • Molecular Weight : 286.28 g/mol
  • CAS Number : 62052-23-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxicity against various cancer cell lines and its potential as an inhibitor of oncogenic kinases.

Cytotoxicity Studies

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects on cancer cell lines. For instance, derivatives of the trimethoxyphenyl moiety showed IC50 values ranging from 0.52 to 6.26 µM against MCF-7/ADR cells, indicating potent anti-cancer properties .

CompoundCell LineIC50 (µM)Mechanism of Action
16aMCF-7/ADR0.52Inhibition of tubulin polymerization
16bMCF-7/ADR6.26Induction of apoptosis and cell cycle arrest
16dMCF-7/ADR1.75Inhibition of oncogenic kinases

Mechanistic Insights

The mechanism of action for compounds related to this compound includes:

  • Inhibition of Tubulin Polymerization : Compounds have shown to disrupt microtubule formation which is crucial for cell division.
  • Kinase Inhibition : Studies indicate that these compounds can inhibit various oncogenic kinases involved in cancer progression and survival pathways .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that derivatives with the trimethoxyphenyl group displayed higher cytotoxicity against MCF-7 cells compared to normal cells (MRC-5), suggesting a selective action against cancerous cells .
    • The compounds induced preG1 and G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.
  • Molecular Docking Studies :
    • Molecular docking analyses revealed that certain derivatives exhibited high binding affinities towards tubulin and cyclin-dependent kinases (CDK), supporting their role as potential anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.